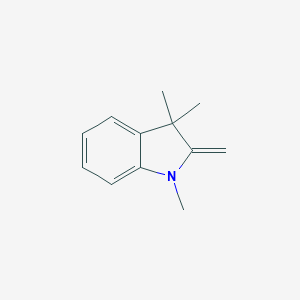
1,3,3-トリメチル-2-メチレンインドリン
概要
説明
科学的研究の応用
1,3,3-Trimethyl-2-methyleneindoline has several applications in scientific research:
作用機序
Target of Action
This compound is a nucleophile , which suggests it may interact with electrophilic sites in biological molecules.
Mode of Action
1,3,3-Trimethyl-2-methyleneindoline can react with hydrochloric acid to form an active methylene group . This suggests that it may undergo reactions with other acids or electrophiles in biological systems, leading to changes in the structure and function of target molecules.
Biochemical Pathways
It has been used as a reactant for cycloaddition reactions , the preparation of red photochromic dyes , and the synthesis of photochromic homopolymers via ring-opening metathesis polymerization . These reactions suggest that it may interact with various biochemical pathways, potentially affecting the synthesis of certain compounds or the function of certain enzymes.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability and could be distributed throughout the body via the bloodstream
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,3-Trimethyl-2-methyleneindoline. For instance, its reactivity suggests that it may be sensitive to changes in pH or the presence of other reactive species. Additionally, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that it should be handled with care to prevent environmental contamination.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-2-methyleneindoline can be synthesized from 2,3,3-trimethylindolenine and dimethyl carbonate . The reaction involves heating the reactants under controlled conditions to achieve a high conversion rate and yield . Another method involves the use of squaric acid and ethyl l-lactate as solvents, with microwave irradiation to speed up the reaction .
Industrial Production Methods: In industrial settings, the compound is typically produced by heating 2,3,3-trimethylindolenine with dimethyl carbonate at elevated temperatures and pressures . The reaction is carried out in a controlled environment to ensure high purity and yield .
化学反応の分析
Types of Reactions: 1,3,3-Trimethyl-2-methyleneindoline undergoes various chemical reactions, including:
Cycloaddition reactions: Used in the synthesis of complex organic molecules.
Preparation of red photochromic dyes: Involves the reaction with specific reagents to produce dyes that change color under different lighting conditions.
Synthesis of photochromic homopolymers: Utilizes ring-opening metathesis polymerization to create polymers with photochromic properties.
Common Reagents and Conditions:
Cycloaddition reactions: Typically involve the use of dienes or dienophiles under controlled temperature and pressure.
Photochromic dye preparation: Requires specific dyes and solvents, often under reflux conditions.
Photochromic polymer synthesis: Involves catalysts and specific monomers under polymerization conditions.
Major Products:
Red photochromic dyes: Used in various optical applications.
Photochromic homopolymers: Employed in the development of advanced materials with light-responsive properties.
類似化合物との比較
- 2,3,3-Trimethylindolenine
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-Chloro-2-methylene-1,3,3-trimethylindoline
Uniqueness: 1,3,3-Trimethyl-2-methyleneindoline is unique due to its ability to participate in a wide range of chemical reactions, including cycloaddition and photochromic transformations . Its clear red liquid form and high reactivity make it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
1,3,3-trimethyl-2-methylideneindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKGBOUHWYFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051596 | |
| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-12-7 | |
| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fischer's base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-2-methyleneindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)
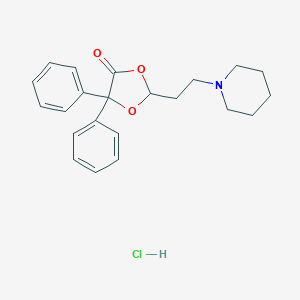
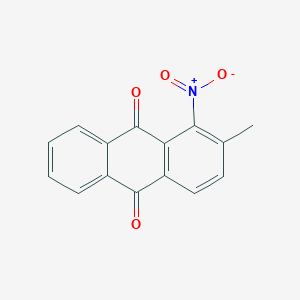
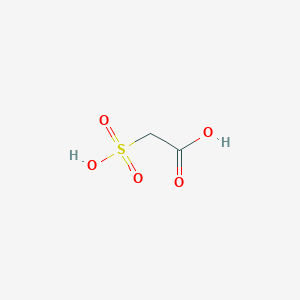
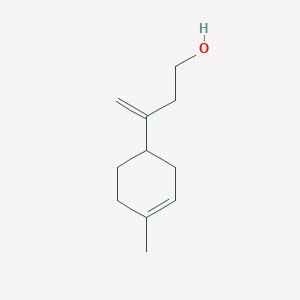

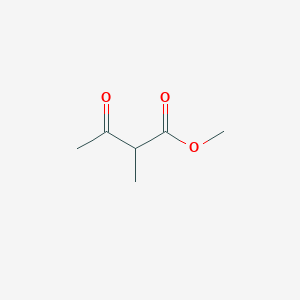

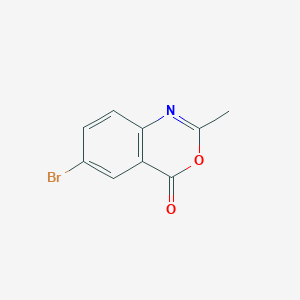
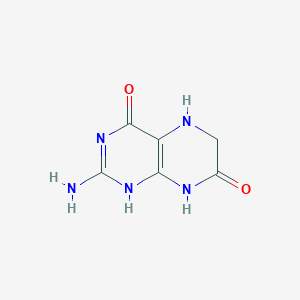
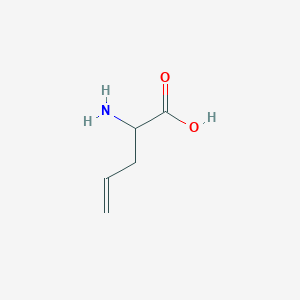
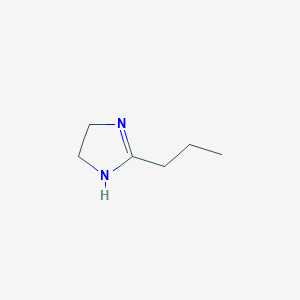
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
![2-[acetyl(ethyl)amino]ethyl acetate](/img/structure/B94366.png)
